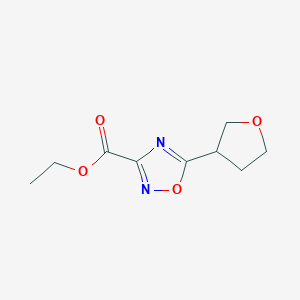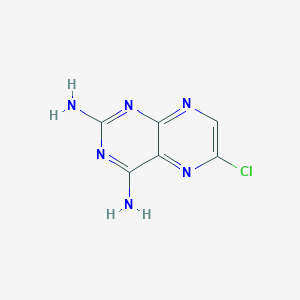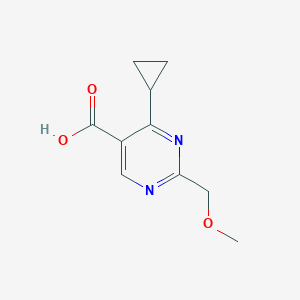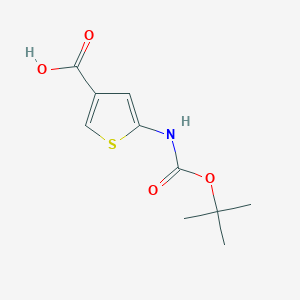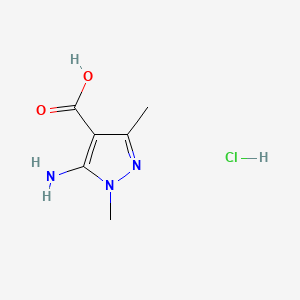
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported MnO2 in water, yielding the desired pyrazole derivatives in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green solvents and heterogeneous catalysts in multi-component reactions (MCRs) is recommended for large-scale synthesis due to their environmental benefits and efficiency .
化学反応の分析
Types of Reactions
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as MnO2.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the amino or methyl groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, p-toluenesulfonic acid (p-TSA), and sodium ascorbate. Reaction conditions vary but often involve aqueous media and room temperature to moderate heating .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
科学的研究の応用
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic systems.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, polymers, and other functional materials.
作用機序
The mechanism of action of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as p38MAPK, which plays a role in inflammatory responses. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazolo[4,3-b]pyridine
- 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one
Uniqueness
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl and carboxylic acid groups contribute to its reactivity and potential as a versatile synthetic intermediate .
特性
分子式 |
C6H10ClN3O2 |
|---|---|
分子量 |
191.61 g/mol |
IUPAC名 |
5-amino-1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-3-4(6(10)11)5(7)9(2)8-3;/h7H2,1-2H3,(H,10,11);1H |
InChIキー |
SILOBWDOXIULFT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C(=O)O)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


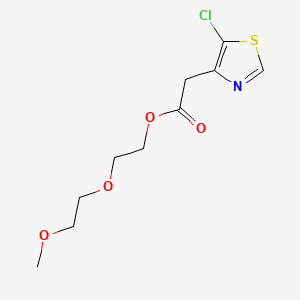
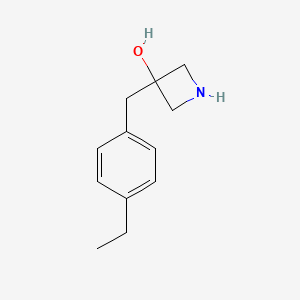
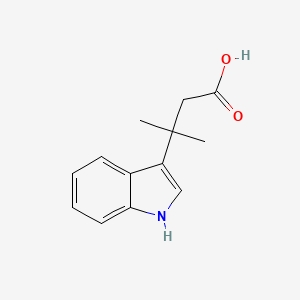
![Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13544061.png)
![1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone](/img/structure/B13544079.png)
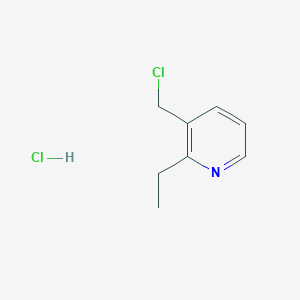

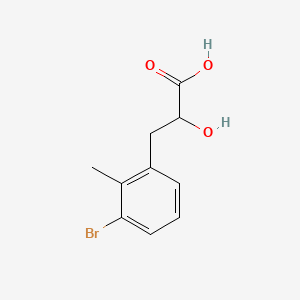
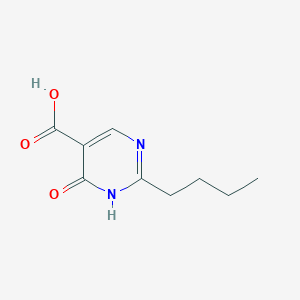
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13544097.png)
